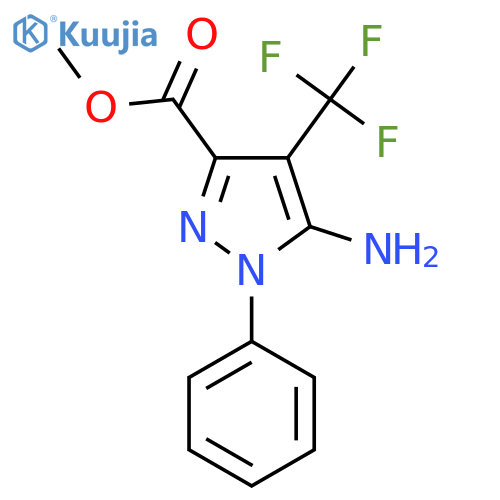Cas no 1784985-81-4 (methyl 5-amino-1-phenyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate)

1784985-81-4 structure
商品名:methyl 5-amino-1-phenyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate
methyl 5-amino-1-phenyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- 1784985-81-4
- methyl 5-amino-1-phenyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate
- EN300-1121098
-
- インチ: 1S/C12H10F3N3O2/c1-20-11(19)9-8(12(13,14)15)10(16)18(17-9)7-5-3-2-4-6-7/h2-6H,16H2,1H3
- InChIKey: SIVSYENBJSBYEH-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C(=O)OC)=NN(C2C=CC=CC=2)C=1N)(F)F
計算された属性
- せいみつぶんしりょう: 285.07251106g/mol
- どういたいしつりょう: 285.07251106g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 358
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 70.1Ų
methyl 5-amino-1-phenyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1121098-1g |
methyl 5-amino-1-phenyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate |
1784985-81-4 | 95% | 1g |
$728.0 | 2023-10-27 | |
| Enamine | EN300-1121098-0.1g |
methyl 5-amino-1-phenyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate |
1784985-81-4 | 95% | 0.1g |
$640.0 | 2023-10-27 | |
| Enamine | EN300-1121098-0.5g |
methyl 5-amino-1-phenyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate |
1784985-81-4 | 95% | 0.5g |
$699.0 | 2023-10-27 | |
| Enamine | EN300-1121098-2.5g |
methyl 5-amino-1-phenyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate |
1784985-81-4 | 95% | 2.5g |
$1428.0 | 2023-10-27 | |
| Enamine | EN300-1121098-0.05g |
methyl 5-amino-1-phenyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate |
1784985-81-4 | 95% | 0.05g |
$612.0 | 2023-10-27 | |
| Enamine | EN300-1121098-5g |
methyl 5-amino-1-phenyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate |
1784985-81-4 | 95% | 5g |
$2110.0 | 2023-10-27 | |
| Enamine | EN300-1121098-10.0g |
methyl 5-amino-1-phenyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate |
1784985-81-4 | 10g |
$3131.0 | 2023-06-09 | ||
| Enamine | EN300-1121098-10g |
methyl 5-amino-1-phenyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate |
1784985-81-4 | 95% | 10g |
$3131.0 | 2023-10-27 | |
| Enamine | EN300-1121098-0.25g |
methyl 5-amino-1-phenyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate |
1784985-81-4 | 95% | 0.25g |
$670.0 | 2023-10-27 | |
| Enamine | EN300-1121098-5.0g |
methyl 5-amino-1-phenyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate |
1784985-81-4 | 5g |
$2110.0 | 2023-06-09 |
methyl 5-amino-1-phenyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate 関連文献
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
-
3. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
1784985-81-4 (methyl 5-amino-1-phenyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate) 関連製品
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
